Iotrizoic acid is classified as an iodinated contrast medium. It belongs to the category of radiopaque agents, which are substances that absorb X-rays and appear white on radiographic images. The compound is synthesized from iodine and is characterized by its ability to enhance the contrast of blood vessels and organs in imaging studies. It is often used in various diagnostic procedures due to its favorable safety profile compared to older contrast agents.
The synthesis of Iotrizoic acid involves several chemical reactions that incorporate iodine into the molecular structure. The general synthetic pathway can be summarized as follows:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
Iotrizoic acid has a complex molecular structure characterized by the presence of multiple iodine atoms attached to a phenolic backbone. Its molecular formula is , indicating that it contains three iodine atoms per molecule. The structural formula reveals:
The three-dimensional conformation of Iotrizoic acid allows for optimal interaction with X-ray beams, enhancing imaging quality.
Iotrizoic acid participates in several chemical reactions relevant to its function as a contrast agent:
Understanding these reactions is crucial for predicting behavior during imaging procedures and potential interactions within biological systems.
The mechanism of action of Iotrizoic acid as a contrast agent involves:
This mechanism ensures that clinicians obtain clear images for accurate diagnosis while minimizing patient risk.
Iotrizoic acid exhibits several notable physical and chemical properties:
These properties are critical for ensuring efficacy and safety during medical use.
Iotrizoic acid has several significant applications in the field of medicine:
The versatility of Iotrizoic acid makes it an invaluable tool in modern diagnostic medicine, enhancing both safety and effectiveness in imaging procedures.
The evolution of iodinated contrast media began in the 1920s with early agents like sodium iodide, which exhibited significant toxicity and suboptimal imaging properties. A pivotal advancement occurred in the mid-1950s with the synthesis of diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), marking the first clinically viable high-osmolar ionic contrast medium [5] [7]. This innovation emerged from systematic efforts to modify the triiodobenzoic acid core structure, enhancing water solubility and radiopacity while reducing acute toxicity compared to earlier formulations [1] [9]. Diatrizoic acid’s introduction revolutionized diagnostic radiology by enabling safer and more detailed visualization of blood vessels, the urinary system, and gastrointestinal tract [5] [7]. Its commercial availability under trade names such as Gastrografin and Hypaque by the late 1950s established it as a foundational agent that spurred further refinements in contrast media chemistry [1] [5].
Table 1: Key Milestones in Iodinated Contrast Media Development
Time Period | Agent | Innovation |
---|---|---|
1920s | Sodium iodide | First iodine-based agent; high toxicity |
1950s | Diatrizoic acid | Ionic triiodobenzoate structure; improved safety |
1960s–1970s | Metrizamide | Non-ionic monomers; reduced osmolality |
1980s–present | Iohexol, Iopamidol | Non-ionic low-osmolar agents |
Diatrizoic acid belongs to the ionic monomeric subclass of triiodobenzoic acid derivatives, characterized by three iodine atoms positioned at the 2, 4, and 6 sites of the benzene ring. Its chemical identity is defined by:
Structurally, diatrizoic acid diverges from simpler triiodobenzoic acids (e.g., 2,3,5-triiodobenzoic acid) through the addition of acetamido groups (–NHCOCH₃) at positions 3 and 5. These modifications increase hydrophilicity and reduce lipid solubility, minimizing cellular penetration and toxicity [6] [8]. The compound’s ionic nature results in high osmolality (~1500–2000 mOsm/kg at clinical concentrations), a key limitation addressed by later non-ionic agents [7] [9].
Table 2: Structural Comparison of Triiodobenzoic Acid Derivatives
Compound | R3 Substituent | R5 Substituent | Ionization State | Key Property |
---|---|---|---|---|
2,3,5-Triiodobenzoic acid | H | H | Non-ionic | Low water solubility |
Diatrizoic acid | –NHCOCH₃ | –NHCOCH₃ | Ionic | High osmolality |
Iopamidol | –CON(CH₂OH)₂ | –CON(CH₂OH)CH₃ | Non-ionic | Low osmolality |
Diatrizoic acid served as a cornerstone for modern contrast-enhanced radiography due to its superior radiopacity and water solubility. Its primary applications included:
The agent’s high osmolality, while effective for imaging, induced fluid shifts that could cause discomfort (e.g., vasodilation, nausea) and was a key driver for developing low-osmolar agents (e.g., iohexol) in the 1980s [5] [9]. Despite this limitation, diatrizoic acid’s efficacy in bowel cleansing for computed tomography and treatment of meconium ileus underscored its clinical versatility [7] [9]. Its historical significance lies in establishing the structure-function principles for iodinated agents: triiodination for optimal radiodensity, balanced hydrophilicity for tolerability, and carboxylate salts for injectability [1] [5] [7].
Table 3: Osmolality Comparison of Iodinated Contrast Media
Contrast Media Type | Example Agent | Osmolality (mOsm/kg) | Clinical Impact |
---|---|---|---|
High-osmolar ionic | Diatrizoic acid | 1500–2000 | Fluid shifts; discomfort |
Low-osmolar non-ionic | Iohexol | 500–700 | Reduced adverse events |
Iso-osmolar non-ionic | Iodixanol | 290 | Minimal physiological disruption |
Diatrizoic acid remains included in the World Health Organization’s List of Essential Medicines, reflecting its enduring role in resource-limited settings and specific diagnostic niches despite the broader shift to non-ionic alternatives [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1